molecular formula C11H15NO B1386368 3-(Cyclopropylmethoxy)-4-methylaniline CAS No. 1155956-52-7

3-(Cyclopropylmethoxy)-4-methylaniline

Cat. No.: B1386368
CAS No.: 1155956-52-7
M. Wt: 177.24 g/mol
InChI Key: PQPDSZTYLZJULG-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylphenylamine group

Preparation Methods

The preparation of 3-(Cyclopropylmethoxy)-4-methylaniline involves several synthetic routes. One common method includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound, followed by hydroxylation and further alkylation to produce the desired compound . The reaction conditions typically involve the use of catalysts such as N,N-dimethylformamide and ethyl acetate . Industrial production methods focus on optimizing these steps to achieve high yields and purity, making the process suitable for large-scale manufacturing.

Chemical Reactions Analysis

3-(Cyclopropylmethoxy)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and sodium hydroxide . For example, the compound can be oxidized to form corresponding benzoic acids or reduced to form amines. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of diverse products.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis . The compound’s ability to inhibit epithelial-mesenchymal transformation makes it a promising candidate for developing new treatments for fibrotic diseases . Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . By modulating these molecular targets, the compound exerts its therapeutic effects in conditions like pulmonary fibrosis.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPDSZTYLZJULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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